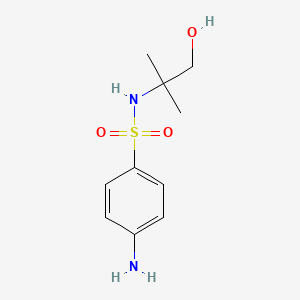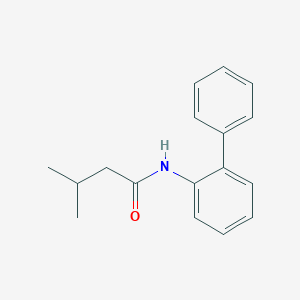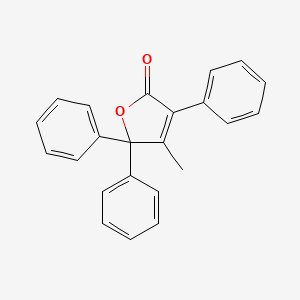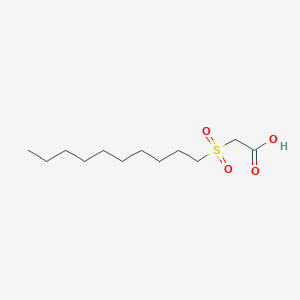
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Applications De Recherche Scientifique
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can be compared with other similar compounds such as:
5-Hydroxy-2-pyridinecarboxamide: Lacks the dimethyl groups, which may affect its solubility and reactivity.
N,N-Dimethyl-2-pyridinecarboxamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Pyridinecarboxamide: Lacks both the hydroxyl and dimethyl groups, making it less versatile in chemical reactions
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3 |
Clé InChI |
ZRPDRTVUKWZQPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)


![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)





![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)

